molecular formula C28H24O4S2Sn B14402995 Bis[(4-methoxybenzoyl)sulfanyl](diphenyl)stannane CAS No. 88584-82-1

Bis[(4-methoxybenzoyl)sulfanyl](diphenyl)stannane

Cat. No.: B14402995
CAS No.: 88584-82-1
M. Wt: 607.3 g/mol
InChI Key: DZLNJOZYBFBTQW-UHFFFAOYSA-L
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Description

Bis(4-methoxybenzoyl)sulfanylstannane is an organotin compound characterized by the presence of two 4-methoxybenzoyl groups and a diphenylstannane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methoxybenzoyl)sulfanylstannane typically involves the reaction of diphenyltin dichloride with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for Bis(4-methoxybenzoyl)sulfanylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxybenzoyl)sulfanylstannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the 4-methoxybenzoyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with new functional groups replacing the 4-methoxybenzoyl groups.

Scientific Research Applications

Bis(4-methoxybenzoyl)sulfanylstannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Bis(4-methoxybenzoyl)sulfanylstannane involves its interaction with molecular targets such as enzymes or proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications, particularly in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylbenzoyl)sulfanylstannane
  • Bis(4-chlorobenzoyl)sulfanylstannane
  • Bis(4-nitrobenzoyl)sulfanylstannane

Uniqueness

Bis(4-methoxybenzoyl)sulfanylstannane is unique due to the presence of the 4-methoxybenzoyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

88584-82-1

Molecular Formula

C28H24O4S2Sn

Molecular Weight

607.3 g/mol

IUPAC Name

S-[(4-methoxybenzoyl)sulfanyl-diphenylstannyl] 4-methoxybenzenecarbothioate

InChI

InChI=1S/2C8H8O2S.2C6H5.Sn/c2*1-10-7-4-2-6(3-5-7)8(9)11;2*1-2-4-6-5-3-1;/h2*2-5H,1H3,(H,9,11);2*1-5H;/q;;;;+2/p-2

InChI Key

DZLNJOZYBFBTQW-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=C(C=C1)C(=O)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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